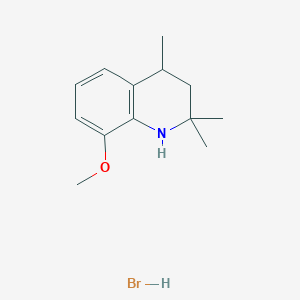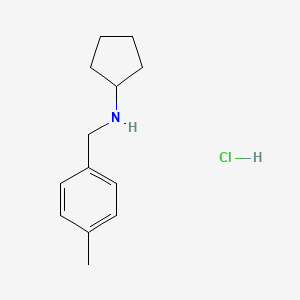![molecular formula C18H24ClNO B6319736 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 878754-46-2](/img/structure/B6319736.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride, also known as 3-BMPH, is an organic compound that has been studied extensively in the laboratory for its various scientific applications. It is a white, crystalline solid that is soluble in water and ethanol. 3-BMPH is an important compound in the field of organic chemistry and has been used in a variety of research projects.
Applications De Recherche Scientifique
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride has been used in a variety of scientific research projects due to its unique properties. It has been used in studies of the structure and function of proteins, as a substrate in enzyme kinetics, and as a ligand in molecular recognition studies. It has also been used in studies of the interaction between drugs and proteins, and in studies of the structure and function of DNA. Additionally, this compound has been used in studies of the pharmacokinetics of drugs, and in studies of the metabolism of drugs.
Mécanisme D'action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride in laboratory experiments include its high solubility in water and ethanol, its low toxicity, its high yield in synthesis reactions, and its wide range of applications. The limitations of using this compound in laboratory experiments include its low stability, its potential for side effects, and its limited availability.
Orientations Futures
For research involving {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride include further studies of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its interactions with proteins and other molecules. Additionally, further studies of its potential applications in drug development and drug delivery systems, as well as further studies of its potential use in medical diagnostics, are possible. Finally, further studies of its potential use in biotechnology and nanotechnology are also possible.
Méthodes De Synthèse
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of a base. This reaction yields the desired product with a high yield of over 90%. Other methods of synthesis include the reaction of benzyl bromide with 2-methylpropyl amine hydrochloride in the presence of a strong base such as potassium hydroxide and the reaction of benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of an acid such as hydrochloric acid.
Propriétés
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16;/h3-11,15,19H,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAXBPVMXPGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6319656.png)
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)


amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
amine hydrochloride](/img/structure/B6319777.png)